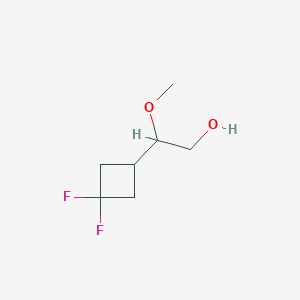

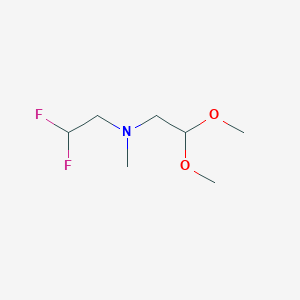

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Methoxyethanol, a related compound to 2-(3,3-Difluorocyclobutyl)-2-methoxyethanol, demonstrates significant reactivity in various chemical reactions. It has been utilized as a reagent in the synthesis of complex molecules, such as in the development of novel polystyrene-supported TBD catalysts for use in environmentally friendly Michael addition reactions. These reactions are crucial for synthesizing Warfarin and its analogues, highlighting the compound's utility in medicinal chemistry applications (Alonzi et al., 2014). Furthermore, its derivatives have been explored for their potential in base-induced solvolyses, showcasing the compound's versatility in organic synthesis (Föhlisch et al., 2001).

Analytical and Biochemical Applications

2-Methoxyethanol has found applications in analytical and biochemical research. For instance, it has been used as a chemical ionization reagent gas in mass spectrometry for the analysis of ketones, aldehydes, alcohols, and phenols, demonstrating its utility in detailed chemical analysis and characterization (Pakarinen & Vainiotalo, 1996). Moreover, its derivatives have been employed for the fluorescent labeling of proteins, providing tools for biochemical research and diagnostics (Weigele et al., 1973).

Environmental and Safety Research

Research has also focused on the environmental and safety aspects of 2-methoxyethanol derivatives. Studies on the teratogenicity of glycol ether solvents, including 2-methoxyethanol, have contributed to understanding their potential health risks, thereby informing safety guidelines and regulatory policies (Nelson et al., 1984). Similarly, investigations into the hepatic oxidative stress and up-regulation of pro-inflammatory cytokines following administrations of 2-methoxyethanol highlight the importance of evaluating the biological effects of chemical exposures (Somade et al., 2020).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, 2-methoxyethanol has been used in the synthesis of nanocomposites, such as Y2O3-ZnO nanocomposites, for the enhancement of gas sensing performance at room temperature. This application underscores the compound's role in developing advanced materials for environmental monitoring and industrial safety applications (Shruthi et al., 2019).

properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h5-6,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJLNCRBVTYGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)

![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)

![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)